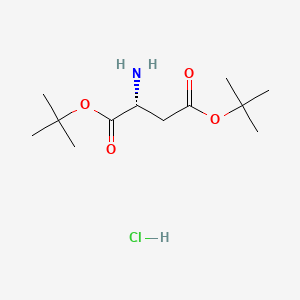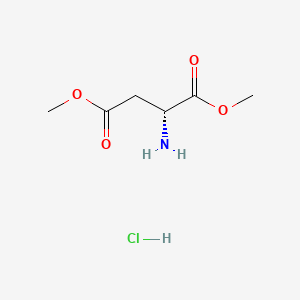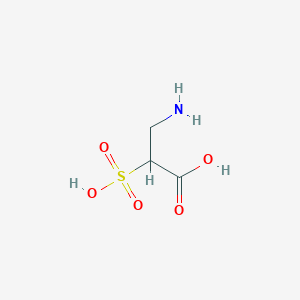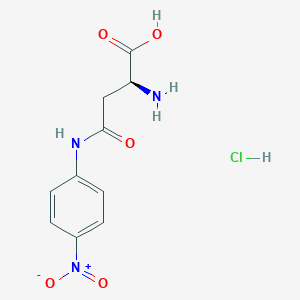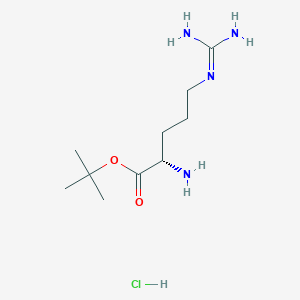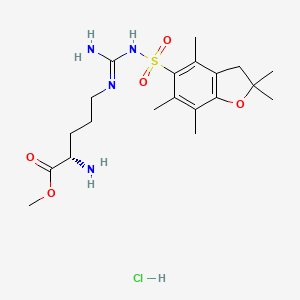
(R)-Dibenzyl 2-aminopentanedioate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds like “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” is usually carried out under strict quality control measures, ensuring that it meets all international standards .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Di-tert-butyl 2-aminopentanedioate hydrochloride” include a molecular weight of 295.80 and it is typically stored in an inert atmosphere at 2-8°C . The solubility and other properties might vary depending on the specific conditions .
Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Compounds
Research has demonstrated the synthesis of enantiopure compounds from dibenzyl-protected aminodiepoxides derived from serine. This process involves the transformation of enantiopure dibenzyl-protected compounds into enantiopure 3,5-dihydroxy-3-aminopiperidines, indicating the importance of such structures in creating specific, chirally pure compounds, which have wide applications in synthesis and pharmaceuticals (Concellón et al., 2008).
Preparation of Optically Active Compounds
Another study focused on the preparation of optically active serinol monobenzoates through one-pot acylation and fractional crystallization. This demonstrates the utility of dibenzyl-protected amino compounds in the selective preparation of optically active intermediates, which are crucial for the synthesis of bioactive molecules and materials (Sugiyama et al., 2003).
Novel Synthetic Routes
Research on the synthesis of 4-hydroxybenzyl-substituted amino acid derivatives from natural sources illustrates the relevance of benzyl-protected amino acids in identifying new natural product derivatives with potential biological activities. Such compounds, derived from Gastrodia elata, showcase the role of similar chemical structures in natural product chemistry and their potential for drug discovery (Guo et al., 2015).
Asymmetric Synthesis and Catalysis
Studies involving the asymmetric synthesis of compounds like 2-oxazolidinones from serinol derivatives underline the significance of dibenzyl-protected amino compounds in facilitating asymmetric catalytic processes. These processes are vital for the production of enantiomerically pure compounds that are important in various areas of chemical synthesis and pharmaceuticals (Sugiyama et al., 2003).
Polymerization Catalysts
The use of dibenzyl titanium complexes in the living isospecific polymerization of styrene demonstrates the utility of such compounds in polymer science. These complexes act as catalysts in the polymerization process, highlighting the broader applicability of dibenzyl-protected amino derivatives in materials science (Beckerle et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGJVECUQLAEDM-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672096 |
Source


|
| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Dibenzyl 2-aminopentanedioate hydrochloride | |
CAS RN |
146844-02-2 |
Source


|
| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



